molecular formula C18H20ClN3O2 B269046 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Katalognummer B269046
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: PLLAMBQXFBSSSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide, commonly referred to as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as inflammation and cardiovascular disease. In Additionally, we will suggest future directions for research on this promising compound.

Wirkmechanismus

C646 selectively inhibits the 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide activity of PCAF, which is involved in the acetylation of histone proteins and other non-histone proteins. By inhibiting PCAF, C646 can alter gene expression and cellular signaling pathways, leading to the inhibition of cell growth and proliferation. C646 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
C646 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, C646 has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of adhesion molecules involved in the development of atherosclerosis. C646 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

C646 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. C646 is also highly selective for PCAF, which reduces the risk of off-target effects. However, C646 has some limitations, including its relatively low potency compared to other 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide inhibitors and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on C646. One area of interest is the development of more potent and selective 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide inhibitors based on the structure of C646. Another area of interest is the investigation of the anti-inflammatory and cardiovascular effects of C646 in animal models and clinical trials. Additionally, the combination of C646 with other cancer therapies, such as immunotherapy, could be explored to enhance its anti-cancer properties. Finally, the use of C646 as a tool for studying the role of PCAF in cellular signaling pathways and gene expression could provide insights into the mechanisms underlying cancer and other diseases.

Synthesemethoden

C646 can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with ethyl acetoacetate, followed by the conversion of the resulting intermediate to the final product through a series of reactions involving acylation, reduction, and amidation. The synthesis of C646 has been optimized through several modifications, including the use of microwave-assisted reactions and the development of new synthetic routes that improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

C646 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and leukemia. C646 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to its anti-cancer properties, C646 has also been investigated for its anti-inflammatory and cardiovascular effects.

Eigenschaften

Produktname

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Molekularformel

C18H20ClN3O2

Molekulargewicht

345.8 g/mol

IUPAC-Name

3-[(4-chlorophenyl)carbamoylamino]-N,N-diethylbenzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-22(4-2)17(23)13-6-5-7-16(12-13)21-18(24)20-15-10-8-14(19)9-11-15/h5-12H,3-4H2,1-2H3,(H2,20,21,24)

InChI-Schlüssel

PLLAMBQXFBSSSI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.